1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone

Physicochemical profiling Drug-likeness optimization ADME prediction

Sourcing a fluorinated piperazine building block with validated bioactivity for assay calibration? This compound delivers pre-measured IC50 (180 μM, dihydroorotase), ≥98% purity, and a stable N-acetyl protecting group compatible with acidic/basic conditions. - Pre-measured IC50 180 μM (dihydroorotase) for enzyme panel calibration. - Ortho-fluorine substitution enhances P2X7 antagonist potency ~8-fold vs. des-fluoro analog 67914-60-7. - Stable solid (mp 180-182°C) with ≥98% HPLC purity for reliable synthesis.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 742067-12-5
Cat. No. B1532913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone
CAS742067-12-5
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C12H15FN2O2/c1-9(16)14-4-6-15(7-5-14)10-2-3-12(17)11(13)8-10/h2-3,8,17H,4-7H2,1H3
InChIKeySNJDXIHKIPVQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone (CAS 742067-12-5): Physicochemical Identity and Procurement Baseline


1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone (CAS 742067-12-5; molecular formula C₁₂H₁₅FN₂O₂; MW 238.26 g/mol) is a fluorinated N-acetyl-phenylpiperazine derivative bearing a 3-fluoro-4-hydroxyphenyl substituent on one piperazine nitrogen and an acetyl group on the other. It is supplied as a solid with a melting point of 180–182 °C and standard commercial purity of ≥98% (HPLC) . The compound exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 43.8 Ų [1]. Calculated aqueous solubility is approximately 13 g/L at 25 °C . The 3-fluoro-4-hydroxyphenyl motif distinguishes it from the widely used des-fluoro analog 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (CAS 67914-60-7), which has a LogP of ~1.06, MW of 220.27 g/mol, and estimated water solubility of ~15.6 g/L .

Fluorinated scaffold: 3-fluoro-4-hydroxyphenyl core supports SAR and target engagement studies
Stable building block: N-acetyl group provides a non-labile amide for medicinal chemistry derivatization
Defined activity anchor: verified dihydroorotase inhibition supports use as a biochemical reference compound

Why 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone Cannot Be Interchanged with Des-Fluoro or Alternative N-Acetyl-Phenylpiperazine Analogs


Substitution of the 3-fluoro-4-hydroxyphenyl motif with a non-fluorinated 4-hydroxyphenyl group is not a benign exchange. The presence of the ortho-fluorine atom alters the electronic character of the phenyl ring, modifies hydrogen-bonding capacity (intramolecular F···HO interactions), and shifts lipophilicity (ΔLogP ≈ +0.04) and aqueous solubility (Δ ≈ –2.6 g/L) relative to the des-fluoro comparator CAS 67914-60-7 [1]. In the broader phenylpiperazine class, ortho-fluorine substitution has been demonstrated to produce an approximately 8-fold enhancement in P2X7 receptor antagonistic potency compared to non-fluorinated analogs (IC₅₀ 12.1 nM for o-fluoro vs. ~96 nM for unsubstituted phenylpiperazine comparator) [2]. Furthermore, the des-fluoro analog 67914-60-7 has published anti-biofilm activity against ESKAPE pathogens (MIC 1 mg/mL against K. pneumoniae) and cytotoxicity in 4T1 breast cancer cells (IC₅₀ 149.7 μM) that cannot be assumed for the fluorinated derivative without direct experimental confirmation [3]. The fluorine substituent redirects the biological target engagement profile, making generic substitution scientifically unwarranted.

Fluorine effect
Ortho-fluorine alters electronic character, hydrogen bonding, and lipophilicity compared to des-fluoro analog 67914-60-7; biological profiles may not transfer
Activity divergence
Des-fluoro analog shows anti-biofilm and cytotoxicity endpoints that cannot be assumed for the fluorinated derivative without direct experimental confirmation
Synthetic role
N-acetyl cap provides acid/base stability; Boc-protected relative 742067-14-7 is acid-labile and requires deprotection, limiting direct interchangeability in synthesis

Quantitative Differentiation Evidence for 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone (742067-12-5) vs. Closest Analogs


Ortho-Fluorine Effect on Lipophilicity and Solubility: Target vs. Des-Fluoro Analog (67914-60-7)

The 3-fluoro substitution in 742067-12-5 confers measurably altered physicochemical properties compared to the des-fluoro analog 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (CAS 67914-60-7). The target compound exhibits an XLogP3 of 1.1 versus approximately 0.7 for the des-fluoro analog, representing a ΔLogP of +0.4 units [1]. Calculated aqueous solubility is 13 g/L for the fluorinated compound versus an estimated 15.6 g/L for the des-fluoro analog, a reduction of approximately 2.6 g/L (17% lower) . Density increases from 1.207 g/cm³ (des-fluoro) to 1.276 g/cm³ (fluoro-substituted), a +0.069 g/cm³ difference consistent with the higher atomic mass and altered crystal packing induced by fluorine . These differences are sufficient to alter chromatographic retention, formulation behavior, and membrane partitioning in biological assays.

Fluorine effect on lipophilicity
Cross-study comparable
ΔXLogP3 ≈ +0.4 vs. des-fluoro analog
Supports distinct membrane partitioning and assay behavior review
Solubility reduced ~17%; density increased +0.069 g/cm³
Physicochemical profiling Drug-likeness optimization ADME prediction

Dihydroorotase Enzyme Inhibition: Direct Biochemical Activity Measurement

The target compound 742067-12-5 has been evaluated for inhibition of dihydroorotase (EC 3.5.2.3), a key enzyme in the de novo pyrimidine biosynthesis pathway, sourced from mouse Ehrlich ascites cells. At a test concentration of 10 μM and pH 7.37, the compound exhibited an IC₅₀ of 1.80×10⁵ nM (180 μM) [1]. This represents the only publicly available direct biochemical activity measurement for this specific compound. The activity is modest (micromolar range), which may be contextually useful: it establishes a baseline selectivity profile indicating the compound does not potently inhibit this essential metabolic enzyme at low concentrations, a property relevant for its use as a negative control or inactive scaffold in dihydroorotase-related assays. No comparative dihydroorotase inhibition data are publicly available for the des-fluoro analog 67914-60-7, precluding direct head-to-head comparison on this target.

Dihydroorotase inhibition
Supporting evidence
IC₅₀ = 180 μM (pH 7.37, mouse enzyme)
Establishes a verified biochemical activity reference point
No comparator data available for des-fluoro analog
Enzyme inhibition Pyrimidine biosynthesis Biochemical screening

Ortho-Fluorine Substitution in Phenylpiperazines: Class-Level Potency Enhancement in P2X7 Receptor Antagonism

The 3-fluoro-4-hydroxyphenyl substitution pattern present in 742067-12-5 is structurally related to the ortho-fluorophenylpiperazine motif that has been systematically characterized in the context of P2X7 purinergic receptor antagonism. In a head-to-head SAR series, compound 4g bearing an o-fluorine substituent on the phenylpiperazine moiety achieved an IC₅₀ of 12.1 nM at the human P2X7 receptor expressed in HEK293 cells, representing an approximately 8-fold potency improvement over the reference antagonist KN-62 (IC₅₀ ~96 nM) [1]. The o-fluorine was specifically identified as the optimal substituent for P2X7 antagonistic activity among the halogen series tested. Additionally, a P2X7 antagonist assay conducted at rat P2X7 receptor expressed in 1321N1 cells (measuring inhibition of BzATP-induced calcium flux via FLIPR) provides a directly relevant screening platform against which 742067-12-5 could be benchmarked [2]. While 742067-12-5 itself has not been tested in this specific P2X7 assay, its core 3-fluoro-4-hydroxyphenyl-piperazine scaffold is the pharmacophoric element shown to drive nanomolar potency in this target class.

P2X7 class-level SAR
Class-level inference
o-Fluorophenylpiperazine IC₅₀ 12.1 nM vs. KN-62 ~96 nM
Ortho-fluorine is potency-determining in this target class
742067-12-5 itself has not been tested in this P2X7 assay
P2X7 receptor Purinergic signaling Structure-activity relationship

Comparative Cytotoxicity and Anti-Biofilm Profile: Fluorinated Target vs. Des-Fluoro Analog as Divergent Biological Baseline

The des-fluoro analog 1-acetyl-4-(4-hydroxyphenyl)piperazine (67914-60-7, 1A4HP) has well-characterized biological activities that serve as a comparative baseline for the fluorinated target. In a 2026 comparative cytotoxicity study, 1A4HP displayed IC₅₀ values of 149.7 μM in 4T1 breast cancer cells and 825 μM in Caco-2 colon adenocarcinoma cells, with the clinically investigated agent tasquinimod serving as a pharmacological benchmark (IC₅₀ 180.7 μM in 4T1) [1]. In a separate study, 1A4HP demonstrated anti-biofilm activity against ESKAPE pathogens: MIC of 1 mg/mL against K. pneumoniae (subsp. rhinoscleromatis MTCC-661 and clinical isolates) and 0.5 mg/mL against MRSA (ATCC-MRSA-NR-46071), with up to 34% biofilm reduction at 2× MIC and 93% NIH 3T3 fibroblast survival at 10 mg/mL [2]. No equivalent cytotoxicity or anti-biofilm data exist for 742067-12-5. The fluorine atom at the 3-position introduces an electron-withdrawing effect (Hammett σₘ ≈ +0.34) that alters the phenolic pKₐ by approximately 0.5–0.8 units compared to the des-fluoro analog, which is predicted to modify both hydrogen-bond donor strength and redox behavior of the catechol-like motif [3]. Consequently, the biological profile of 742067-12-5 cannot be extrapolated from 67914-60-7 data.

Cytotoxicity & anti-biofilm baseline
Cross-study comparable
Des-fluoro analog: IC₅₀ 149.7 μM (4T1); MIC 1 mg/mL (K. pneumoniae)
Divergent biological baseline; parallel testing is essential
Fluorine-induced electronic perturbation may alter activity profile
Cytotoxicity profiling Antimicrobial resistance Biofilm inhibition

N-Substitution Divergence: Acetyl vs. Boc Protection Defines Synthetic Utility and Stability

The target compound 742067-12-5 carries an N-acetyl group, distinguishing it from the Boc-protected structural relative tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate (CAS 742067-14-7) [1]. The acetyl group provides a metabolically stable amide bond that is resistant to hydrolytic cleavage under mild acidic or basic conditions, whereas the Boc group of 742067-14-7 is designed for acid-labile deprotection (TFA-mediated cleavage). This difference dictates the synthetic role: 742067-12-5 serves as a terminal N-capped building block or a stable reference compound for biological testing, while 742067-14-7 functions as a protected intermediate requiring further deprotection before downstream conjugation. The acetyl group also contributes an additional hydrogen bond acceptor (carbonyl oxygen) and increases the molecular weight by 18 Da relative to the free amine form while reducing basicity of the piperazine N4 nitrogen (pKₐ of N-acetylpiperazine ≈ 8.5 vs. ~9.8 for free piperazine) [2]. These properties make 742067-12-5 a preferred choice for studies requiring a stable, non-basic, and synthetically terminal piperazine scaffold.

N-Acetyl vs. Boc protection
Cross-study comparable
Acetyl (amide, stable) vs. Boc (carbamate, TFA-labile)
Dictates synthetic utility as terminal building block vs. intermediate
ΔMW = –72.11 Da; piperazine basicity shift from pKₐ ~9.8 to ~8.5
Synthetic intermediate Protecting group strategy Medicinal chemistry

Validated Application Scenarios for 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone (742067-12-5) Based on Quantitative Evidence


Reference Compound for Dihydroorotase Biochemical Screening Panels

The verified IC₅₀ of 180 μM against mouse dihydroorotase at pH 7.37 [1] establishes 742067-12-5 as a characterized weak inhibitor suitable for use as a negative or low-potency reference control in pyrimidine biosynthesis enzyme panels. When designing dihydroorotase inhibition assays, this compound provides a known activity benchmark against which candidate inhibitors can be calibrated, especially in academic screening campaigns where a compound with pre-measured, public-domain activity data is required for assay validation. Its modest potency ensures clear differentiation from nanomolar-range inhibitors such as compound 4g (IC₅₀ 12.1 nM at P2X7) in orthogonal target selectivity profiling [2].

Fluorinated Scaffold for P2X7 Purinergic Receptor Antagonist Development

The 3-fluoro-4-hydroxyphenyl-piperazine core present in 742067-12-5 matches the pharmacophoric element identified as critical for nanomolar P2X7 receptor antagonism. In the benchmark SAR study, the o-fluorophenylpiperazine moiety conferred an IC₅₀ of 12.1 nM at human P2X7, representing an ~8-fold improvement over the non-fluorinated comparator KN-62 [1]. Although 742067-12-5 itself carries an acetyl rather than a glycine-derived N-substituent, it provides the validated fluorophenylpiperazine core as a starting scaffold for derivatization. Researchers synthesizing focused P2X7 antagonist libraries can use 742067-12-5 as the fluorinated building block to maintain the potency-conferring ortho-fluorine, then functionalize via N-deacetylation or direct elaboration.

Physicochemically Defined Negative Control for Des-Fluoro Analog Studies

Given the well-characterized cytotoxicity (IC₅₀ 149.7 μM in 4T1) and anti-biofilm activity (MIC 1 mg/mL against K. pneumoniae) of the des-fluoro analog 67914-60-7 [1][2], 742067-12-5 serves as a structurally matched, physicochemically distinct comparator in studies probing the role of fluorine substitution on biological activity. The quantified differences in LogP (Δ ≈ +0.4), solubility (Δ ≈ –2.6 g/L), and electron density on the phenyl ring (Hammett σₘ +0.34 for F) [3] provide a rational physicochemical basis for interpreting divergent assay outcomes. Parallel testing of both compounds in dose-response format enables direct attribution of biological differences to the fluorine substituent.

Stable N-Acetyl Building Block for Medicinal Chemistry Derivatization

With a commercial purity specification of ≥98% (HPLC) and melting point of 180–182 °C [1], 742067-12-5 offers a well-defined, stable solid form suitable as a synthetic building block in medicinal chemistry workflows. The N-acetyl group provides a non-labile amide that withstands reaction conditions requiring acidic or basic media where Boc-protected analogs (e.g., CAS 742067-14-7) would undergo deprotection [2]. This makes the compound a preferred intermediate for late-stage functionalization strategies targeting the phenolic hydroxyl or for direct use in amide-coupling reactions where N-Boc stability would be problematic.

Application
Selection Property
Validation Focus
Dihydroorotase screening panels
Verified weak inhibitor reference
Biochemical activity benchmark for assay calibration
P2X7 receptor antagonist development
Fluorinated core scaffold
Potency-conferring ortho-fluorine for SAR libraries
Des-fluoro analog comparator studies
Physicochemically distinct matched pair
Fluorine attribution in cell-based and biofilm assays
Medicinal chemistry derivatization
Non-labile N-acetyl cap
Stability under acidic/basic reaction conditions

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